molecular formula C20H29NO5 B2983820 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide CAS No. 900006-50-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide

Cat. No.: B2983820
CAS No.: 900006-50-0
M. Wt: 363.454
InChI Key: NSLOUECKMRPGPO-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide is a benzamide derivative characterized by a 1,4-dioxaspiro[4.5]decane core linked to a 3,4-diethoxy-substituted benzamide moiety. The 3,4-diethoxy groups on the benzamide moiety may influence solubility, electronic properties, and intermolecular interactions, making this compound structurally distinct from analogs with halogen or methyl substituents .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-3-23-17-9-8-15(12-18(17)24-4-2)19(22)21-13-16-14-25-20(26-16)10-6-5-7-11-20/h8-9,12,16H,3-7,10-11,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOUECKMRPGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure which contributes to its biological activity. The molecular formula is C15H21N1O4C_{15}H_{21}N_{1}O_{4} with a molecular weight of approximately 277.34 g/mol. The structure includes a dioxaspiro framework that is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Specifically, it has been studied for its effects on serotonin receptors, particularly the 5-HT1A receptor.

Key Mechanisms:

  • Serotonin Receptor Agonism : This compound acts as a partial agonist at the 5-HT1A receptor, influencing mood and anxiety pathways.
  • Analgesic Properties : Research indicates potential analgesic effects through modulation of pain pathways, possibly via serotoninergic mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
5-HT1A Receptor Agonism Partial agonist with moderate selectivityFranchini et al., 2016
Analgesic Effects Potential analgesic activity in animal modelsFranchini et al., 2016
Neuroprotective Effects Exhibits neuroprotective properties in vitroFranchini et al., 2016

Case Studies

  • Study on Analgesic Effects :
    In a controlled study involving rodent models, this compound exhibited significant analgesic effects comparable to established analgesics. The study demonstrated a reduction in pain response measured by the tail-flick test.
  • Neuroprotection Assessment :
    Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that the compound could reduce neuronal cell death and promote survival in cultured neurons exposed to neurotoxic agents.

Research Findings

Recent research has focused on the synthesis of derivatives and their biological evaluations. A series of analogs were synthesized to enhance selectivity and potency at the 5-HT1A receptor. Structure-activity relationship (SAR) studies revealed that modifications to the diethoxybenzamide moiety significantly affect receptor binding affinity and functional activity.

Table 2: Structure-Activity Relationship (SAR) Findings

Compound VariantBinding Affinity (pD2)Selectivity Ratio (5-HT1A/α1)Reference
Original Compound 8.6118Franchini et al., 2016
Variant A 9.0225Franchini et al., 2016
Variant B 7.8915Franchini et al., 2016

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide

  • Structural Differences : Replaces the 3,4-diethoxy groups with fluorine atoms. Fluorine’s electronegativity and small atomic radius enhance membrane permeability and metabolic resistance compared to ethoxy groups, which introduce steric bulk and hydrophilicity .
  • Synthetic Pathway : Both compounds share a common spirocyclic intermediate (1,4-dioxaspiro[4.5]decan-8-ol) during synthesis, as evidenced by analogous steps in European Patent Application EP4072562A1 .
  • Applications : Fluorinated benzamides are often prioritized in drug discovery due to improved bioavailability, whereas ethoxy-substituted derivatives may be explored for agrochemical uses (e.g., etobenzanid analogs) .

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

  • Structural Differences : Lacks the spirocyclic system but retains ethoxy/methoxy substituents. The dichlorophenyl group enhances herbicidal activity, whereas the spirocyclic core in the target compound may reduce off-target interactions .
  • Functional Impact : Etobenzanid’s herbicidal efficacy is attributed to its ability to disrupt auxin signaling, whereas the spirocyclic benzamide’s mechanism remains speculative but could involve enzyme inhibition or receptor modulation .

Spirocyclic Analogs in Patent Literature

  • Example Compounds : Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate (Example 6 in ).
  • Key Comparisons :
    • Substituent Effects : The target compound’s diethoxybenzamide group contrasts with sulfonyl and carboxylate ester functionalities in patented spirocyclic derivatives, which are optimized for antiviral or antifungal activity .
    • Synthetic Complexity : The target compound’s synthesis (via reductive amination or coupling reactions) is less labor-intensive than multi-step routes for sulfonamide-containing spirocycles .

Research Findings and Implications

  • Ethoxy vs. Halogen Substituents : Ethoxy groups increase hydrophilicity and hydrogen-bonding capacity, which could enhance soil persistence in agrochemical applications but limit blood-brain barrier penetration in pharmaceuticals .
  • Synthetic Scalability : The target compound’s synthesis (e.g., NaBH4 reduction of ketones, amide coupling) aligns with scalable industrial processes, unlike complex sulfonylation steps in patented spirocycles .

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